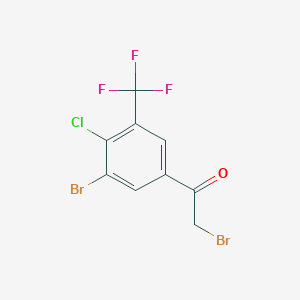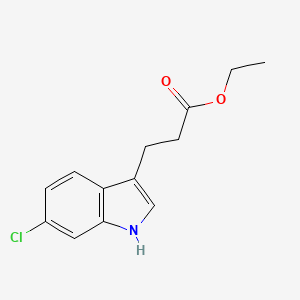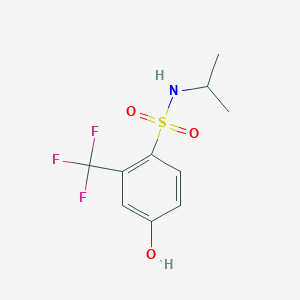
5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and fluorine substitutions, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Material: The synthesis often begins with a substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the quinoline core.
Halogenation: Introduction of bromine and fluorine atoms can be achieved through halogenation reactions using reagents like N-bromosuccinimide (NBS) and Selectfluor.
Methylation: Methylation of the quinoline nitrogen can be performed using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification: Techniques like recrystallization, chromatography, and distillation are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The molecular targets and pathways involved can be studied using techniques like molecular docking, enzyme assays, and cell-based assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-8-chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with chlorine instead of fluorine.
5-Bromo-8-fluoro-1-ethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with an ethyl group instead of a methyl group.
5-Bromo-8-fluoro-1-methylquinolin-2(1H)-one: Similar structure without the dihydro modification.
Uniqueness
The unique combination of bromine and fluorine substitutions in 5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one may confer distinct chemical and biological properties compared to its analogs. These differences can be explored through comparative studies to understand their impact on reactivity, stability, and biological activity.
Eigenschaften
Molekularformel |
C10H9BrFNO |
|---|---|
Molekulargewicht |
258.09 g/mol |
IUPAC-Name |
5-bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C10H9BrFNO/c1-13-9(14)5-2-6-7(11)3-4-8(12)10(6)13/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
IFCFMENELOHGHO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CCC2=C(C=CC(=C21)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


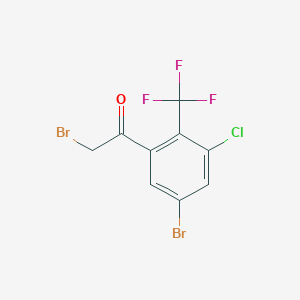

![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)
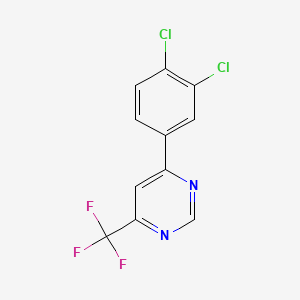
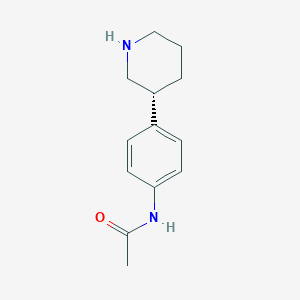
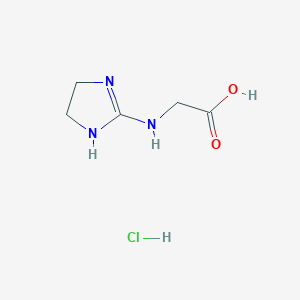
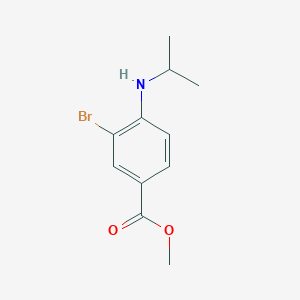
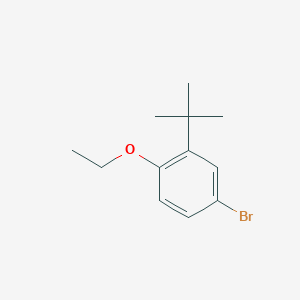
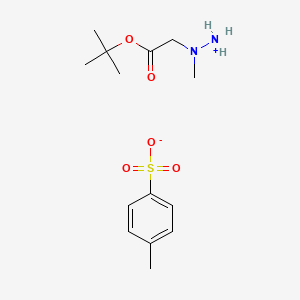
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)
